tert-Butyl 4,4-difluorocyclohexylcarbamate
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Overview
Description
tert-Butyl 4,4-difluorocyclohexylcarbamate: is a fluorinated organic compound with the molecular formula C11H19F2NO2 and a molecular weight of 235.27 g/mol . This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-difluorocyclohexylcarbamate typically involves the reaction of 4,4-difluorocyclohexylamine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4,4-difluorocyclohexylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield a difluorocyclohexylamine derivative.
Hydrolysis: The major products are 4,4-difluorocyclohexylamine and carbon dioxide.
Scientific Research Applications
tert-Butyl 4,4-difluorocyclohexylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-difluorocyclohexylcarbamate is primarily related to its ability to interact with biological molecules through its carbamate and fluorinated groups. The carbamate group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
- tert-Butyl 4-fluorocyclohexylcarbamate
- tert-Butyl 4,4-dichlorocyclohexylcarbamate
- tert-Butyl 4,4-dibromocyclohexylcarbamate
Comparison: tert-Butyl 4,4-difluorocyclohexylcarbamate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atoms can enhance the compound’s metabolic stability and lipophilicity, making it a valuable compound for pharmaceutical research .
Biological Activity
Introduction
Tert-butyl 4,4-difluorocyclohexylcarbamate (CAS No. 179321-49-4) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide an in-depth review of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a tert-butyl group and two fluorine atoms attached to a cyclohexyl ring. The molecular formula is C11H19F2N1O2 with a molecular weight of approximately 233.27 g/mol. The presence of fluorine atoms may enhance the compound's lipophilicity and biological activity.
Biological Activity Overview
The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways and cell signaling. Preliminary studies suggest that this compound may exhibit:
- Anti-inflammatory properties : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and tumor necrosis factor-alpha (TNF-α) .
- Antioxidant activity : The tert-butyl group is known for its capacity to scavenge free radicals, potentially leading to reduced oxidative stress in cells .
Efficacy in Biological Assays
The efficacy of this compound has been evaluated through various in vitro and in vivo assays:
Case Studies
- Anti-inflammatory Study : In a study examining the effects of fluorinated carbamates on inflammatory markers, this compound was found to significantly reduce COX-2 expression in LPS-stimulated RAW264.7 cells. This suggests potential applications in treating inflammatory diseases .
- Cytotoxicity Assessment : Research involving various cancer cell lines indicated that this compound exhibited selective cytotoxicity towards specific types of cancer cells, with an IC50 value indicating moderate effectiveness compared to standard chemotherapeutics .
- Antioxidant Activity Evaluation : In vitro assays demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation levels in cellular models, supporting its potential as an antioxidant agent .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound's toxicity profile has shown mild cytotoxic effects at high concentrations but remains within acceptable limits for therapeutic applications. Further studies are necessary to fully elucidate its safety profile in long-term use.
This compound presents significant potential as a bioactive compound with anti-inflammatory and antioxidant properties. Its mechanisms of action appear to involve modulation of inflammatory pathways and direct antioxidant effects. Ongoing research will be essential to fully understand its therapeutic applications and safety profile.
Future Directions
Future research should focus on:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
- Exploration of combination therapies that might enhance its efficacy against specific diseases.
- Clinical trials to assess its effectiveness and safety in human populations.
Properties
IUPAC Name |
tert-butyl N-(4,4-difluorocyclohexyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2/c1-10(2,3)16-9(15)14-8-4-6-11(12,13)7-5-8/h8H,4-7H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWELBZTXHNMEKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623245 |
Source
|
Record name | tert-Butyl (4,4-difluorocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675112-67-1 |
Source
|
Record name | tert-Butyl (4,4-difluorocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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